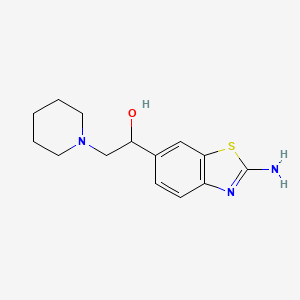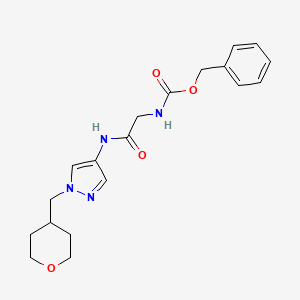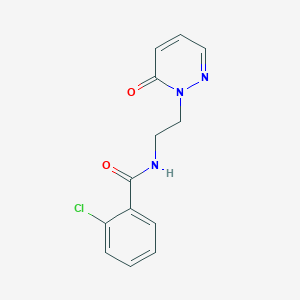
6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a versatile heterocyclic compound with applications in various fields such as industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Synthesis Analysis
Quinoline and its analogues can be synthesized using various protocols. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline-4-carboxylic acid can be prepared in good to excellent yields by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl .科学的研究の応用
Quinoxaline Derivatives as Dyes and Pharmaceuticals
Quinoxaline derivatives, including 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, are utilized in various applications due to their heterocyclic compound nature. These compounds find significant use as dyes, pharmaceuticals, and antibiotics. Their structural similarity to quinoxaline enables them to serve in roles ranging from catalytic ligands to potential antitumoral agents. The synthesis process often involves condensing ortho-diamines with 1,2-diketones or similar substrates, leading to substituted derivatives that have diverse industrial and medicinal applications (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline and its derivatives, including 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion by forming stable chelating complexes with metallic surfaces, due to their high electron density and the presence of polar substituents. This makes them valuable in protecting materials against corrosion, contributing significantly to the longevity and durability of metal components in various industries (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Material Development
The role of quinazoline and pyrimidine derivatives, structurally related to quinoxaline compounds like 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, extends into the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, which are crucial for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their application in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, underlines their significance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including quinoline-2-carboxylic acid derivatives, play a critical role in biorenewable chemical production due to their ability to act as precursors for various industrial chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production, highlight the need for understanding and mitigating these effects. This knowledge is vital for developing microbial strains with improved resistance and performance in industrial applications (Jarboe, Royce, & Liu, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
6-methyl-4-(4-methylanilino)quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-3-6-13(7-4-11)19-16-10-17(18(21)22)20-15-8-5-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKONBSJWJGAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)







![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)

